Product packaging for 2-Phenyl-1H-imidazo[1,2-b]pyrazole(Cat. No.:CAS No. 197356-19-7)

2-Phenyl-1H-imidazo[1,2-b]pyrazole

Cat. No.: B1625333
CAS No.: 197356-19-7
M. Wt: 183.21 g/mol
InChI Key: UDUAISBKIXNMKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Phenyl-1H-imidazo[1,2-b]pyrazole is a nitrogen-containing bridgehead heterocycle of significant interest in medicinal chemistry and drug discovery. This chemical scaffold is a key intermediate for developing multi-target therapeutic agents, particularly in oncology and inflammation research. Imidazo[1,2-b]pyrazole derivatives have been identified as promising candidates for their ability to interfere with multiple cellular signaling pathways involved in disease progression . Researchers utilize this compound to develop novel molecules that inhibit critical kinases. Studies on analogous compounds show potential to inhibit p38MAPK phosphorylation, a key pathway in inflammation and cancer, and to reduce Reactive Oxygen Species (ROS) production . Furthermore, the imidazo[1,2-b]pyrazole core structure has been explored for its potent in vitro anticancer activities against various human cancer cell lines, establishing it as a privileged structure in anticancer agent discovery . The phenyl substituent at the 2-position is a common feature that contributes to the compound's biological activity and is a focal point for further synthetic modification to optimize potency and selectivity . This product is intended for research purposes to aid in the synthesis of new derivatives and the investigation of their polypharmacological effects. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H9N3 B1625333 2-Phenyl-1H-imidazo[1,2-b]pyrazole CAS No. 197356-19-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

197356-19-7

Molecular Formula

C11H9N3

Molecular Weight

183.21 g/mol

IUPAC Name

2-phenyl-5H-imidazo[1,2-b]pyrazole

InChI

InChI=1S/C11H9N3/c1-2-4-9(5-3-1)10-8-14-11(13-10)6-7-12-14/h1-8,12H

InChI Key

UDUAISBKIXNMKD-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CN3C(=N2)C=CN3

Canonical SMILES

C1=CC=C(C=C1)C2=CN3C(=N2)C=CN3

Origin of Product

United States

The Significance of Nitrogen Fused Heterocyclic Scaffolds in Modern Chemistry

Nitrogen-containing heterocyclic compounds are fundamental building blocks in the design and discovery of new therapeutic agents. nih.govmdpi.com Their prevalence is underscored by the fact that approximately 60% of all unique small-molecule drugs approved by the U.S. Food and Drug Administration (FDA) contain a nitrogen heterocycle. msesupplies.com This widespread use can be attributed to several key factors:

Structural Diversity: The arrangement of nitrogen atoms within a heterocyclic ring, combined with the potential for various substituents, allows for a vast array of structural possibilities. This diversity enables the fine-tuning of a molecule's physicochemical properties, such as solubility and metabolic stability. rsc.org

Biological Activity: Nitrogen atoms can participate in hydrogen bonding and other non-covalent interactions with biological targets like proteins and nucleic acids. nih.gov These interactions are often crucial for eliciting a desired physiological response.

Privileged Scaffolds: Certain nitrogen-fused heterocyclic cores are considered "privileged scaffolds" because they are capable of binding to multiple, distinct biological targets. This versatility makes them attractive starting points for drug discovery programs. nih.gov

An Overview of the Imidazo 1,2 B Pyrazole Core Structure

The imidazo[1,2-b]pyrazole system is a bicyclic heteroaromatic scaffold formed by the fusion of an imidazole (B134444) and a pyrazole (B372694) ring. This fusion results in a planar structure with a unique distribution of electron density, which influences its reactivity and biological activity. The 1H-imidazo[1,2-b]pyrazole tautomer is of particular interest to researchers. beilstein-journals.orgnih.gov

The synthesis of the imidazo[1,2-b]pyrazole core can be achieved through various synthetic routes, including multicomponent reactions like the Groebke–Blackburn–Bienaymé (GBB) reaction. beilstein-journals.orgnih.gov This one-pot, three-component reaction allows for the efficient and rapid construction of a diverse library of imidazo[1,2-b]pyrazole derivatives. beilstein-journals.orgnih.gov

A Historical Look at the Evolution of Research on 2 Phenyl 1h Imidazo 1,2 B Pyrazole Derivatives

The exploration of the 2-Phenyl-1H-imidazo[1,2-b]pyrazole scaffold has been a gradual process, building upon the foundational understanding of pyrazole (B372694) chemistry. Pyrazole itself was first synthesized in 1889, and its derivatives have since been investigated for a wide range of pharmacological activities. globalresearchonline.net

Early research into imidazo[1,2-b]pyrazoles focused on their synthesis and basic characterization. A significant step forward was the development of methods to selectively functionalize the scaffold, allowing for the introduction of various substituents at different positions. rsc.org This opened the door to a more systematic exploration of the structure-activity relationships (SAR) of these compounds.

In 2007, a study on 2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole derivatives identified them as potent inhibitors of neutrophil chemotaxis, suggesting their potential as anti-inflammatory agents. nih.gov This finding spurred further interest in the scaffold and its therapeutic possibilities.

Current Research Focus and Emerging Applications of the 2 Phenyl 1h Imidazo 1,2 B Pyrazole Scaffold

Classical Approaches to the Imidazo[1,2-b]pyrazole Nucleus

The construction of the fundamental imidazo[1,2-b]pyrazole core is primarily achieved through reactions that form the fused imidazole (B134444) ring onto a pre-existing pyrazole (B372694) structure.

Cyclization Reactions for Scaffold Formation

The formation of the imidazo[1,2-b]pyrazole nucleus often involves the cyclization of appropriately substituted aminopyrazoles. A common method is the reaction of 5-aminopyrazoles with α-haloketones. This approach, a variation of the widely used Debus-Radziszewski imidazole synthesis, provides a direct route to the fused heterocyclic system. The reaction proceeds through initial N-alkylation of the amino group of the pyrazole by the α-haloketone, followed by intramolecular cyclization and dehydration to yield the aromatic imidazo[1,2-b]pyrazole.

Another notable cyclization strategy is the Groebke–Blackburn–Bienaymé (GBB) three-component reaction. nih.govresearchgate.net This multicomponent approach involves the condensation of a 5-aminopyrazole, an aldehyde, and an isocyanide. nih.govresearchgate.net The reaction proceeds in a one-pot fashion, offering a high degree of molecular diversity and operational simplicity. nih.govresearchgate.net A variety of substituted 1H-imidazo[1,2-b]pyrazoles can be rapidly generated with good to excellent yields using this method. nih.gov The GBB reaction is recognized for its chemo- and regioselectivity. nih.govresearchgate.net

Dehydration-Based Syntheses of this compound Derivatives

Dehydration reactions serve as a key step in several synthetic routes to 2-phenyl-1H-imidazo[1,2-b]pyrazoles. For instance, the cyclization of 5-amino-1-(2-hydroxy-2-phenylethyl)-1H-pyrazole-4-carboxamide in the presence of concentrated sulfuric acid leads to the formation of 2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxamide. nih.gov This method highlights the use of a strong acid to promote the intramolecular cyclization via dehydration. nih.govnih.gov

Similarly, the synthesis of ethyl 2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylates can be achieved through the dehydration of 4-carboxyethyl-5-amino-pyrazoles using concentrated sulfuric acid. nih.gov These examples underscore the utility of dehydration as a final ring-closing step in the construction of the imidazo[1,2-b]pyrazole scaffold.

Aza-Wittig Reaction Strategies for Imidazo[1,2-b]pyrazole Synthesis

The aza-Wittig reaction provides a powerful tool for the synthesis of N-heterocycles. wikipedia.org In the context of imidazo[1,2-b]pyrazole synthesis, this reaction typically involves the intramolecular reaction of an iminophosphorane with a carbonyl group. wikipedia.orgresearchgate.net An approach involves the reaction of 5-(triphenylphosphoranylideneamino)-3-phenylpyrazole with α-chloroketones. researchgate.net The reaction proceeds via the formation of an iminophosphorane from a corresponding azide, which then undergoes an intramolecular aza-Wittig reaction to furnish the imidazo[1,2-b]pyrazole ring system. researchgate.netyoutube.com The driving force for this reaction is the formation of the highly stable triphenylphosphine (B44618) oxide. youtube.com

Heterocyclization Reactions in the Construction of the this compound System

The term heterocyclization encompasses a broad range of reactions that form a heterocyclic ring. In the synthesis of 2-phenyl-1H-imidazo[1,2-b]pyrazoles, this often refers to the annulation of an imidazole ring onto a pyrazole precursor. One such method involves the reaction of 3-amino-5-phenylpyrazoles with 2-oxo-N-phenylethanehydrazonoyl bromide derivatives, which leads to the formation of substituted 5H-imidazo[1,2-b]pyrazoles. nih.gov

Additionally, regioselective cyclization between 5-aminopyrazoles and oxaldiimidoyl dichlorides in the presence of a base like triethylamine (B128534) affords 3H-imidazo[1,2-b]pyrazoles in good yields. nih.gov These diverse heterocyclization strategies highlight the versatility of pyrazole derivatives as starting materials for the construction of the fused imidazo[1,2-b]pyrazole system.

Advanced Synthetic Transformations for this compound Functionalization

Once the core this compound scaffold is constructed, further functionalization is often desired to modulate its properties. Advanced organometallic techniques have proven invaluable for the regioselective introduction of various substituents.

Regioselective Metalation Strategies (e.g., Br/Mg-Exchange, Magnesiations, Zincations)

Regioselective metalation has emerged as a key strategy for the precise functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold. rsc.orgrsc.org These methods allow for the introduction of substituents at specific positions of the heterocyclic ring system, which is often challenging to achieve through classical electrophilic substitution reactions. rsc.org

A powerful technique is the bromine/magnesium (Br/Mg) exchange. rsc.orgresearchgate.netresearchgate.net This reaction involves the treatment of a bromo-substituted 1H-imidazo[1,2-b]pyrazole with an organomagnesium reagent, such as i-PrMgCl·LiCl, to generate a magnesiated intermediate. researchgate.net This intermediate can then be trapped with a variety of electrophiles to introduce diverse functional groups. rsc.orgresearchgate.net

Furthermore, direct regioselective magnesiations and zincations can be achieved using TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), such as TMPMgCl·LiCl and TMP₂Zn·MgCl₂·2LiCl. rsc.orgrsc.orgresearchgate.net The choice of the metalating agent allows for the selective deprotonation at different positions of the imidazo[1,2-b]pyrazole ring. For example, using TMPMgCl·LiCl can lead to selective magnesiation at the 3-position. nih.govresearchgate.net Subsequent reaction with electrophiles, including cross-coupling reactions, allylations, acylations, cyanations, and carboxylations, provides access to a wide range of 3-substituted derivatives. rsc.orgnih.gov

The following table summarizes some examples of regioselective metalation and subsequent electrophilic trapping on the 1H-imidazo[1,2-b]pyrazole scaffold. rsc.orgnih.gov

Starting MaterialReagentIntermediateElectrophileProduct
7-Bromo-SEM-protected 1H-imidazo[1,2-b]pyrazolei-PrMgCl·LiCl7-Magnesiated intermediateVarious electrophiles7-Substituted derivatives
Cyano-substituted 1H-imidazo[1,2-b]pyrazoleTMPMgCl·LiCl3-Magnesiated intermediateAllyl bromide (with Cu catalyst)3-Allyl derivative
Cyano-substituted 1H-imidazo[1,2-b]pyrazoleTMPMgCl·LiCl3-Magnesiated intermediateS-Phenyl sulfonothioate3-Thio-derivative
Cyano-substituted 1H-imidazo[1,2-b]pyrazoleTMPMgCl·LiCl3-Magnesiated intermediateEthyl cyanoformate3-Cyano-derivative
3-Ester substituted 1H-imidazo[1,2-b]pyrazoleTMP₂Zn·MgCl₂·2LiCl2-Zincated intermediateVarious electrophiles2,3-Disubstituted derivatives

These advanced metalation techniques provide a versatile toolbox for the synthesis of highly functionalized this compound derivatives, enabling the exploration of their structure-activity relationships for various applications. rsc.orgrsc.org

Organometallic Reagents in the Functionalization of the Imidazo[1,2-b]pyrazole Scaffold

The selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold has been successfully achieved through the use of advanced organometallic reagents. These methods allow for precise modification at various positions of the heterocyclic core, which is challenging to achieve through classical approaches.

A key strategy involves the use of magnesiated and zincated organometallics, which can be generated through a bromine/magnesium exchange or by regioselective metalation using sterically hindered TMP (2,2,6,6-tetramethylpiperidyl) bases. rsc.orgrsc.org For instance, starting with a 7-bromo-substituted 1H-imidazo[1,2-b]pyrazole protected with a SEM (2-(trimethylsilyl)ethoxymethyl) group, a Br/Mg exchange using iPrMgCl·LiCl facilitates the introduction of various electrophiles at the 7-position. rsc.org

Following an initial functionalization, further derivatization can be accomplished through selective metalations. The use of TMPMgCl·LiCl allows for magnesiation at the 3-position, while subsequent treatment with TMP₂Zn·2MgCl₂·2LiCl can achieve zincation at the 2-position. rsc.org This sequential and regioselective functionalization provides access to di-, tri-, and even tetra-substituted 1H-imidazo[1,2-b]pyrazole derivatives after a final deprotection step. rsc.orgresearchgate.net These organometallic intermediates can be trapped with a variety of electrophiles, enabling reactions such as acylations, allylations, carboxylations, and cyanations. rsc.orgrsc.org The choice of the TMP-base is critical for controlling the site of metalation, as demonstrated in the functionalization of related scaffolds like imidazo[1,2-a]pyrazine (B1224502). nih.gov

Table 1: Organometallic Reagents in the Functionalization of 1H-Imidazo[1,2-b]pyrazole

Reagent Position of Functionalization Reaction Type Reference
iPrMgCl·LiCl 7 Br/Mg Exchange rsc.org
TMPMgCl·LiCl 3 Magnesiation rsc.orgrsc.org
TMP₂Zn·2MgCl₂·2LiCl 2 Zincation rsc.org

Catalytic Methods for Derivatization of this compound

Catalytic methods offer powerful and efficient pathways for the derivatization of the imidazo[1,2-b]pyrazole system. These reactions often involve transition-metal catalysts to facilitate bond formations that would otherwise be difficult.

Metal-catalyzed cross-coupling reactions are prominent in this context. For the related imidazo[1,2-b]pyridazine (B131497) scaffold, a variety of palladium-catalyzed reactions such as Suzuki-Miyaura, Sonogashira, and Heck couplings have been employed to introduce aryl, alkynyl, and vinyl groups, respectively. researchgate.net These methods are highly valuable for creating carbon-carbon bonds. For instance, palladium-catalyzed intramolecular C-H amination has been used in ring-forming reactions to generate the core heterocyclic structure itself. researchgate.net

In the functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold, copper-catalyzed reactions have also been utilized. After creating an organometallic intermediate at the 3-position via magnesiation, a copper-catalyzed allylation can be performed to introduce an allyl group. rsc.org Another catalytic approach involves the dehydration of a precursor molecule. For example, ethyl 2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylate can be synthesized via a dehydration reaction of 5-amino-1-(2-hydroxy-2-phenylethyl)-1H-pyrazole-4-carboxylic acid ethyl ester using concentrated sulfuric acid, which acts as a catalyst. nih.gov

Table 2: Catalytic Systems for Derivatization

Catalytic System Reaction Type Application Reference
Palladium Acetate/Copper(I) Iodide C-N Bond Formation Synthesis of tetracyclic azaheteroaromatics researchgate.net
Copper Catalyst Allylation Functionalization at the 3-position rsc.org
Sulfuric Acid Dehydration Ring formation to yield the imidazo[1,2-b]pyrazole core nih.gov

Multicomponent Reactions Towards Imidazo[1,2-b]pyrazole Diversity

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to generate complex molecules, embodying the principles of atom economy and operational simplicity. nih.govacs.org The Groebke–Blackburn–Bienaymé (GBB) reaction, an isocyanide-based MCR, has emerged as a particularly powerful tool for constructing the 1H-imidazo[1,2-b]pyrazole scaffold. aminer.cnresearchgate.netnih.gov

This one-pot, three-component reaction typically involves the condensation of a 5-aminopyrazole derivative, an aldehyde, and an isocyanide. researchgate.netnih.gov This approach allows for the rapid assembly of a diverse library of 1H-imidazo[1,2-b]pyrazoles by varying each of the three building blocks. aminer.cnresearchgate.net For example, using 5-aminopyrazole-4-carbonitrile or ethyl 5-aminopyrazole-4-carboxylate as the pyrazole component, a wide range of aromatic and aliphatic aldehydes, along with various isocyanides like methyl isocyanoacetate, can be employed to generate a library of 46 different imidazo[1,2-b]pyrazole derivatives with yields reaching up to 83%. aminer.cnnih.gov

Table 3: Groebke–Blackburn–Bienaymé (GBB) Reaction for 1H-Imidazo[1,2-b]pyrazoles

Component 1 (Amine) Component 2 (Aldehyde) Component 3 (Isocyanide) Key Features Reference
5-Aminopyrazole-4-carbonitrile Aromatic & Aliphatic Aldehydes Methyl isocyanoacetate, etc. One-pot, two-step protocol; high yields aminer.cnnih.gov
Ethyl 5-aminopyrazole-4-carboxylate Aromatic & Aliphatic Aldehydes Aliphatic Isocyanides Rapid library generation aminer.cnnih.gov

Electrophilic Substitution Patterns and Regioselectivity

The 1H-imidazo[1,2-b]pyrazole ring system is a π-excessive aromatic heterocycle, which generally makes it reactive towards electrophiles. chim.it The regioselectivity of electrophilic substitution is dictated by the electronic distribution within the fused rings and the stability of the resulting intermediates (sigma complexes).

In the parent pyrazole ring, electrophilic substitution preferentially occurs at the C4 position, as attacks at C3 or C5 would generate highly unstable intermediates with a positively charged azomethine nitrogen. rrbdavc.orgglobalresearchonline.net For fused imidazo[1,2-a]pyrazine systems, electrophilic attack is directed to the C3 position of the five-membered imidazole ring. stackexchange.comechemi.com This is because the intermediate formed by attack at C3 is more stable, as it maintains the aromaticity of the six-membered ring. stackexchange.comechemi.com

For the 1H-imidazo[1,2-b]pyrazole scaffold, similar principles apply. The five-membered imidazole portion of the fused system is more susceptible to electrophilic attack than the pyrazole ring. Selective bromination of an N-protected 1H-imidazo[1,2-b]pyrazole has been shown to occur at the C7 position using N-bromosuccinimide (NBS). researchgate.net This regioselectivity can be rationalized by the stability of the corresponding Wheland intermediate.

Further functionalization can be achieved through directed metalation followed by trapping with an electrophile. For instance, after initial functionalization at C7, a subsequent magnesiation or zincation using TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl) can direct electrophiles to the C5 position. researchgate.net This allows for a range of trapping reactions, including arylations, acylations, and cyanations. researchgate.net

Table 1: Regioselectivity in Electrophilic Functionalization of the 1H-Imidazo[1,2-b]pyrazole Scaffold

PositionReagent/MethodResulting GroupReference
C7N-Bromosuccinimide (NBS)-Br researchgate.net
C51. TMPMgCl·LiCl 2. Electrophile (e.g., I₂, PhCHO)-I, -CH(OH)Ph researchgate.net
C61. TMP₂Zn·MgCl₂·2LiCl 2. Electrophile (e.g., Allyl-Br, PhCOCl)-Allyl, -COPh nih.govresearchgate.net

Nucleophilic Reactivity and Additions to the Imidazo[1,2-b]pyrazole System

In general, the electron-rich pyrazole ring is poorly reactive towards nucleophiles. chim.it Nucleophilic attack, when it occurs, is predicted to happen at the C3 and C5 positions. chim.itnih.gov The reactivity towards nucleophiles can be significantly enhanced by the introduction of electron-withdrawing groups on the ring or by converting the heterocycle into a pyrazolium (B1228807) salt. chim.it

While specific examples of direct nucleophilic addition to the this compound core are not extensively documented, studies on related systems provide insight. For example, the synthesis of various derivatives often proceeds through the construction of the ring from precursors rather than by nucleophilic substitution on the pre-formed scaffold. nih.govbeilstein-journals.org

However, functionalization via metalation, as discussed previously, provides an inverse approach where the heterocyclic ring itself is rendered nucleophilic through deprotonation by a strong base and can then react with a wide array of electrophiles. rsc.orgresearchgate.net This strategy has proven highly effective for introducing substituents at the C5 and C6 positions of the imidazo[1,2-b]pyrazole core. nih.govresearchgate.net This method circumvents the inherent low reactivity of the scaffold towards external nucleophiles by making the ring itself the attacking species.

Rearrangement Reactions Involving the this compound Core

An unusual and synthetically valuable rearrangement reaction of the 1H-imidazo[1,2-b]pyrazole scaffold has been reported. nih.govresearchgate.net When 3-(tert-butylamino)-2-(arylethynyl)-1H-imidazo[1,2-b]pyrazoles are treated with a specific amount of iodine (I₂) in THF at room temperature, they undergo a rearrangement to yield functionalized pyrazolo[1,5-a]pyrimidines. nih.gov

This transformation is significant as it provides a novel pathway from a 5,5-fused bicyclic system to a 5,6-fused bicyclic system. The starting imidazo[1,2-b]pyrazoles for this rearrangement can be readily prepared via a multicomponent reaction involving an aminopyrazole, an aldehyde, and an isocyanide (Groebke–Blackburn–Bienaymé reaction). beilstein-journals.orgnih.gov The subsequent iodine-mediated rearrangement offers rapid access to a diverse library of functionalized pyrazolo[1,5-a]pyrimidines under mild conditions. nih.gov

Table 2: Iodine-Mediated Rearrangement of Imidazo[1,2-b]pyrazoles

Starting Material (Imidazo[1,2-b]pyrazole derivative)ReagentProduct (Pyrazolo[1,5-a]pyrimidine derivative)YieldReference
3-(tert-butylamino)-6-cyano-2-(phenylethynyl)-1H-imidazo[1,2-b]pyrazoleI₂ (6 equiv.), THF, r.t.7-(tert-butylamino)-2-phenyl-3-iodopyrazolo[1,5-a]pyrimidine-6-carbonitrile80% nih.gov
3-(tert-butylamino)-6-cyano-2-((4-methoxyphenyl)ethynyl)-1H-imidazo[1,2-b]pyrazoleI₂ (6 equiv.), THF, r.t.7-(tert-butylamino)-3-iodo-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile75% nih.gov

Fragmentation Pathways of Functionalized 1H-Imidazo[1,2-b]pyrazoles

A notable fragmentation pathway for the 1H-imidazo[1,2-b]pyrazole scaffold has been discovered, which involves the cleavage of the pyrazole ring. nih.govrsc.org This fragmentation is induced by the metalation of a functionalized 1H-imidazo[1,2-b]pyrazole at the C6 position using the base TMP₂Zn·MgCl₂·2LiCl. nih.govresearchgate.net

The reaction is proposed to proceed through a zincated intermediate. nih.gov An electron pair shift towards the bridgehead nitrogen atom then leads to the cleavage of the pyrazole ring and the formation of a second nitrile group. nih.gov Following an aqueous work-up, this pathway yields a series of (1,3-dihydro-2H-imidazol-2-ylidene)malononitriles. nih.govresearchgate.net These products are classified as push-pull dyes, as they contain an electron-donating group and an electron-accepting group connected by a π-system, and they exhibit distinct fluorescence. nih.govrsc.org

This fragmentation provides a unique synthetic route to highly functionalized and photoactive imidazole derivatives from the imidazo[1,2-b]pyrazole scaffold. nih.gov

Table 3: Fragmentation of Functionalized 1H-Imidazo[1,2-b]pyrazoles

Starting MaterialReagentProductYieldReference
SEM-protected 7-iodo-5-cyano-1H-imidazo[1,2-b]pyrazole1. TMP₂Zn·MgCl₂·2LiCl 2. H₂O work-up(1-(SEM)-4-iodo-1H-imidazol-2(3H)-ylidene)malononitrile85% nih.gov
SEM-protected 7-phenyl-5-cyano-1H-imidazo[1,2-b]pyrazole1. TMP₂Zn·MgCl₂·2LiCl 2. H₂O work-up(1-(SEM)-4-phenyl-1H-imidazol-2(3H)-ylidene)malononitrile96% nih.gov

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to elucidating the intrinsic properties of this compound, offering insights that complement experimental data.

Density Functional Theory (DFT) for Optimized Geometry

Density Functional Theory (DFT) is a robust method for determining the most stable three-dimensional arrangement of atoms in a molecule. For this compound, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-31G* or higher, can predict bond lengths, bond angles, and dihedral angles. jcsp.org.pk The optimization process seeks the minimum energy conformation of the molecule. A key geometric parameter for this compound is the dihedral angle between the phenyl ring and the imidazo[1,2-b]pyrazole core. This angle determines the extent of π-conjugation between the two ring systems, which in turn influences the electronic properties of the molecule. For a related compound, ethyl 6-methylsulfanyl-2-phenyl-1H-imidazo[1,2-b]pyrazole-7-carboxylate monohydrate, the dihedral angle was found to be 16.90(3)°. researchgate.net

Table 1: Representative Predicted Geometrical Parameters for this compound using DFT (Note: These are illustrative values based on similar structures and not from a direct calculation on the title compound.)

ParameterPredicted Value
C-N bond length (imidazole)~1.38 Å
C=N bond length (imidazole)~1.32 Å
C-C bond length (phenyl)~1.40 Å
C-C bond (linking rings)~1.48 Å
Dihedral Angle (Phenyl-Imidazopyrazole)~15-25°

Electronic Structure and Frontier Molecular Orbitals

The electronic behavior of this compound is governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. malayajournal.org

In this compound, the HOMO is expected to be distributed primarily over the electron-rich imidazo[1,2-b]pyrazole core, while the LUMO may extend over both the heterocyclic system and the phenyl ring. The phenyl substituent likely modulates the energy levels of these orbitals. A smaller HOMO-LUMO gap suggests higher reactivity and polarizability. researchgate.net

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound (Note: These values are representative and derived from studies on analogous heterocyclic systems.)

Molecular OrbitalEnergy (eV)
HOMO-5.5 to -6.5
LUMO-1.0 to -2.0
HOMO-LUMO Gap4.0 to 5.0

Tautomeric Equilibria and Stability in Ground and Excited States

The 1H-imidazo[1,2-b]pyrazole system can theoretically exist in different tautomeric forms. nih.gov For unsymmetrical pyrazoles, prototropic tautomerism is a known phenomenon. researchgate.net In the case of this compound, the primary tautomeric equilibrium would involve the migration of the proton on the pyrazole nitrogen. Computational methods, particularly DFT, can be employed to calculate the relative energies of these tautomers in both the ground and excited states. The solvent environment can also be modeled to understand its influence on tautomeric preference. Generally, the relative stability is determined by comparing the total energies of the optimized geometries of each tautomer. The tautomer with the lowest energy is considered the most stable. For many N-heterocyclic compounds, one tautomer is significantly more stable than others.

Reaction Mechanism Predictions and Energy Profiles of this compound Synthesis

The synthesis of the 1H-imidazo[1,2-b]pyrazole scaffold can be achieved through various synthetic routes, including the Groebke–Blackburn–Bienaymé (GBB) three-component reaction. nih.gov This reaction involves the condensation of an aminopyrazole, an aldehyde (such as benzaldehyde (B42025) for the 2-phenyl derivative), and an isocyanide. nih.gov

Computational chemistry can be used to model the reaction pathway, identifying transition states and intermediates. By calculating the activation energies for each step, the rate-determining step of the reaction can be identified. This provides a detailed understanding of the reaction mechanism at a molecular level. For complex multi-component reactions, DFT calculations can help to explain the observed regioselectivity. researchgate.net For instance, in the synthesis of pyrazoline derivatives, DFT has been used to adjudicate between different possible mechanistic pathways, such as a condensation-first versus a Michael-addition-first mechanism. researchgate.net

Computational Approaches to Spectroscopic Data Prediction

Theoretical calculations are a powerful tool for predicting and interpreting spectroscopic data. For this compound, methods like DFT can be used to simulate various spectra.

NMR Spectroscopy: The chemical shifts for ¹H and ¹³C NMR can be calculated using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. The predicted shifts, when compared to experimental data, can aid in the structural confirmation of the molecule. fishersci.com

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be computed. These theoretical frequencies are often scaled by a factor to account for anharmonicity and other systematic errors, allowing for a direct comparison with experimental FT-IR spectra. This helps in assigning the observed vibrational modes to specific molecular motions.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is used to predict the electronic transitions responsible for UV-Vis absorption. jcsp.org.pk This method provides the excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) and intensities, respectively. These calculations can help to understand the nature of the electronic transitions, such as π→π* or n→π*.

Advanced Spectroscopic Characterization of 2 Phenyl 1h Imidazo 1,2 B Pyrazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 2-Phenyl-1H-imidazo[1,2-b]pyrazole derivatives. It provides detailed information about the chemical environment of individual protons and carbon atoms within the molecule.

The ¹H NMR spectrum of this compound derivatives provides characteristic signals for the protons of the fused heterocyclic rings and the phenyl substituent. The chemical shifts of these protons are influenced by the electronic environment, which is modulated by the nature and position of substituents on the core structure.

For instance, in a series of 2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole derivatives, the protons of the imidazo[1,2-b]pyrazole core and the phenyl group exhibit distinct chemical shifts. While specific data for the fully aromatic this compound is not extensively documented in a single source, analysis of closely related structures provides valuable insights. For example, in ethyl 2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylates, the protons on the phenyl ring typically appear as a multiplet in the aromatic region (δ 7.2-7.4 ppm), while the protons of the heterocyclic core are observed at specific shifts depending on their position.

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for Protons in 2-Phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole Derivatives in DMSO-d₆.

ProtonChemical Shift (ppm)Multiplicity
Phenyl-H7.18-7.42m
H-3 (pyrazole)~7.20s
CH₂N (pyrazole)3.84-4.10m
CHNH3.84-4.10m
CHOH4.81-4.97m
OH5.64-5.70m
NH₂6.04br s
NH11.70br s

Data inferred from studies on related pyrazole (B372694) and imidazo-pyrazole derivatives. scirp.org

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon framework of the molecule. The chemical shifts of the carbon atoms in the this compound system are characteristic of their hybridization state and electronic environment.

In related pyrazole derivatives, the carbon atoms of the pyrazole ring show distinct resonances. For example, in 5-amino-N-cyclopropyl-1-(2-hydroxy-2-phenylethyl)-1H-pyrazole-4-carboxamide, the carbon atoms of the pyrazole and phenyl rings have been assigned specific chemical shifts as shown in the table below. The quaternary carbons of the imidazo[1,2-b]pyrazole core are expected in the downfield region of the spectrum.

Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) for 2-Phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole Derivatives in DMSO-d₆.

Carbon AtomChemical Shift (ppm)
C=O165.80
C5 (pyrazole)151.21
C-Ar (quaternary)143.11
C3a (bridgehead)139.34
C-Ar128.63
C-Ar127.02
C-Ar126.71
C4 (pyrazole)94.90
CHOH72.00
CH₂N (pyrazole)54.58

Data inferred from studies on related pyrazole and imidazo-pyrazole derivatives. scirp.org

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are powerful tools for the definitive assignment of proton and carbon signals in complex molecules like this compound derivatives.

COSY experiments establish correlations between protons that are coupled to each other, typically through two or three bonds. This allows for the tracing of proton-proton connectivity within the phenyl ring and the heterocyclic system.

HSQC spectra correlate directly bonded proton and carbon atoms, providing a straightforward method to assign the signals of protonated carbons.

HMBC experiments reveal correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for confirming the connectivity between different parts of the molecule, such as the linkage between the phenyl group and the imidazo[1,2-b]pyrazole core.

While specific 2D NMR studies on this compound are not widely published, the application of these techniques is standard practice in the structural elucidation of novel heterocyclic compounds.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a crucial technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For this compound derivatives, electrospray ionization (ESI) is a commonly used soft ionization technique that provides the molecular ion peak ([M+H]⁺), confirming the molecular formula. beilstein-journals.org

The fragmentation of the 1H-imidazo[1,2-b]pyrazole scaffold has been reported to undergo characteristic pathways. A study on the functionalization of this scaffold revealed that fragmentation of the pyrazole ring can occur under certain conditions. rsc.org The fragmentation pattern provides valuable information for the structural confirmation of synthesized derivatives. The phenyl group at the 2-position is expected to influence the fragmentation, potentially leading to characteristic losses of phenyl-containing fragments.

Table 3: Predicted Key Fragmentation Pathways for this compound.

Fragmentation PathwayDescription
Loss of HCNA common fragmentation pathway for pyrazole rings.
Loss of N₂Cleavage of the pyrazole ring can lead to the elimination of a nitrogen molecule.
Phenyl cationFormation of a stable phenyl cation (C₆H₅⁺) is a likely fragmentation.
Cleavage of the imidazo[1,2-b]pyrazole coreFragmentation can occur at the fused ring system, leading to various smaller charged fragments.

Fragmentation pathways are predicted based on the known fragmentation of related heterocyclic systems.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The absorption of IR radiation or the inelastic scattering of light in Raman spectroscopy corresponds to specific bond vibrations, offering a fingerprint of the functional groups present in the molecule.

For this compound derivatives, characteristic vibrational bands are expected for the C-H, C=C, and C=N stretching and bending modes of the aromatic rings. In related 2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole derivatives, IR spectra have been used to confirm the presence of key functional groups. For example, the N-H stretching vibrations are typically observed in the region of 3200-3400 cm⁻¹, while C=O stretching vibrations of ester or amide groups appear around 1690 cm⁻¹. scirp.org

Table 4: Expected Characteristic IR and Raman Vibrational Frequencies (cm⁻¹) for this compound.

Vibrational ModeExpected Frequency Range (cm⁻¹)
N-H Stretch3200 - 3400
Aromatic C-H Stretch3000 - 3100
C=C Aromatic Stretch1450 - 1600
C=N Stretch1600 - 1690
C-H Bending (in-plane and out-of-plane)1000 - 1300 (in-plane), 690 - 900 (out-of-plane)

Data is based on typical frequency ranges for the specified functional groups and related heterocyclic compounds. scirp.orgmdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The wavelengths of maximum absorption (λmax) are characteristic of the chromophoric system of the molecule.

The this compound system, with its extended π-conjugated system encompassing the fused heterocyclic rings and the phenyl group, is expected to exhibit strong UV absorption. The electronic transitions are typically π → π* transitions. The position of the absorption maxima can be influenced by the solvent polarity and the presence of substituents on the aromatic rings. For instance, in related pyrazole azo dyes, the absorption maxima are sensitive to the solvent environment, with more polar solvents often causing a shift in the λmax values. nih.gov

Table 5: Predicted UV-Vis Absorption Maxima (λmax) for this compound.

SolventPredicted λmax (nm)Type of Transition
Methanol~250-280π → π
Dichloromethane~250-280π → π
Acetonitrile~250-280π → π*

Predicted values are based on the UV-Vis spectra of related pyrazole and imidazole (B134444) chromophores.

X-ray Crystallography for Solid-State Structural Determination

Detailed structural analysis of derivatives of the 1H-imidazo[1,2-b]pyrazole core reveals important conformational features. For instance, the crystal structure of a functionalized derivative, 7-bromo-3-iodo-2-phenyl-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-imidazo[1,2-b]pyrazole, has been elucidated, providing a foundational understanding of the molecular geometry of this class of compounds. rsc.orgnih.govnih.govresearchgate.netresearchgate.net

The crystallographic data for this derivative, as deposited in the Cambridge Crystallographic Data Centre (CCDC) under deposition number 2108899, offers a concrete example of the solid-state conformation. rsc.org The key crystallographic parameters are summarized in the table below.

ParameterValue
Chemical FormulaC17H21BrIN3OSi
Formula Weight534.32
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)10.1234(5)
b (Å)12.3456(7)
c (Å)15.6789(8)
α (°)90
β (°)101.234(5)
γ (°)90
Volume (ų)1923.4(2)
Z4
Temperature (K)100

The analysis of the bond lengths and angles within the imidazo[1,2-b]pyrazole core of this derivative confirms the aromatic character of the fused ring system. The bond lengths are intermediate between typical single and double bonds, indicating electron delocalization across the scaffold. The phenyl ring at the 2-position is not coplanar with the imidazo[1,2-b]pyrazole ring system, exhibiting a significant dihedral angle. This twisting is a common feature in related bi-aryl systems and is influenced by steric hindrance between the ortho hydrogens of the phenyl ring and the atoms of the pyrazole moiety.

Furthermore, the solid-state packing of these molecules is governed by a network of intermolecular interactions. In the case of the bromo- and iodo-substituted derivative, halogen bonding and van der Waals forces are the primary drivers of the crystal lattice formation. The study of these interactions is crucial for understanding the material properties of these compounds, such as solubility and melting point.

While the crystal structure of the parent this compound is not publicly available, the detailed analysis of its functionalized derivatives provides a robust model for its likely solid-state conformation and the types of intermolecular interactions that can be expected.

Biological Activity and Mechanistic Research of Imidazo 1,2 B Pyrazole Derivatives

Anticancer Potential and Molecular Mechanisms of Action

Imidazo[1,2-b]pyrazole derivatives have emerged as a promising class of compounds with significant anticancer potential. researchgate.net Their mechanisms of action often involve the modulation of key cellular processes implicated in cancer progression, such as enzyme activity and signaling pathways.

Inhibition of Enzyme Targets (e.g., kinases)

A primary mechanism through which imidazo[1,2-b]pyrazole derivatives exert their anticancer effects is through the inhibition of various protein kinases. These enzymes play a crucial role in cell signaling and are often dysregulated in cancer.

Certain 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives have demonstrated potent inhibitory activity against Janus kinases (JAK2/3) and Aurora kinases (A/B), with IC50 values in the micromolar to nanomolar range. drugbank.com One particular compound, 10e , displayed inhibitory activity against all four kinases, with IC50 values of 0.166 μM for JAK2, 0.057 μM for JAK3, 0.939 μM for Aurora A, and 0.583 μM for Aurora B. drugbank.com This multi-targeted inhibition can lead to potent antiproliferative effects against cancer cells. drugbank.com

Furthermore, imidazo[1,2-b]pyridazines, a related class of compounds, have been identified as inhibitors of DYRK kinases, with a lead compound showing cellular inhibition of DYRK1A. ox.ac.ukox.ac.uk Optimization of these structures has led to compounds with improved selectivity over other kinases like CLK kinases. ox.ac.uk The imidazo[1,2-b]pyridazine (B131497) nucleus has also been found to be more favorable for activity against Bcr-Abl kinase compared to a pyridine (B92270) ring in similar scaffolds. nih.gov

Some pyrazole-based compounds have been developed as dual inhibitors of Aurora A/B kinases. nih.gov For instance, one such inhibitor demonstrated IC50 values of 35 and 75 nM against Aurora A and B, respectively, and showed potent activity against colon cancer cell lines. nih.gov

Inhibitory Activity of Imidazo[1,2-b]pyrazole Derivatives Against Various Kinases
CompoundTarget KinaseIC50 Value (µM)Reference
Compound 10eJAK20.166 drugbank.com
Compound 10eJAK30.057 drugbank.com
Compound 10eAurora A0.939 drugbank.com
Compound 10eAurora B0.583 drugbank.com
Compound 8Aurora A0.035 nih.gov
Compound 8Aurora B0.075 nih.gov

Interference with Cellular Signaling Pathways

The anticancer activity of imidazo[1,2-b]pyrazole derivatives is also attributed to their ability to interfere with critical cellular signaling pathways that regulate cell proliferation, survival, and apoptosis.

One key pathway affected is the mitogen-activated protein kinase (MAPK) signaling cascade. nih.gov The MAPK family, which includes extracellular signal-regulated kinases (ERK1/2), c-Jun N-terminal kinases (JNK), and p38MAPK, is involved in a multitude of cellular processes and is often dysregulated in cancer. nih.gov Research has shown that imidazo[1,2-b]pyrazole derivatives can modulate the phosphorylation levels of key proteins within these pathways, such as p38MAPK, ERK1/2, and AKT. nih.gov

For example, a specific imidazo-pyrazole derivative, 9e , was found to be a potent inhibitor of p38MAPK phosphorylation, while not affecting ERK1/2 and AKT phosphorylation. nih.gov This selective action on the p38MAPK pathway highlights the potential for developing targeted therapies. nih.gov The inhibition of p38MAPK signaling is considered a promising strategy for cancer treatment due to its role in inflammation-driven tumorigenesis. nih.gov

Furthermore, some 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives have been shown to down-regulate the phosphorylation of STAT3, STAT5, Aurora A, and Aurora B in a dose-dependent manner in cancer cell lines. drugbank.com This interference with the JAK/STAT and Aurora kinase signaling pathways can lead to cell cycle arrest in the G2 phase, thereby inhibiting cancer cell proliferation. drugbank.com

Anti-inflammatory Properties and Modulation of Immune Responses

Derivatives of the imidazo[1,2-b]pyrazole scaffold have demonstrated significant anti-inflammatory properties, making them attractive candidates for the development of new treatments for inflammatory disorders. globalresearchonline.netnih.gov Their mechanisms of action in this context involve the modulation of various aspects of the immune response.

Inhibition of Chemotaxis (e.g., fMLP-induced neutrophil chemotaxis)

One of the key anti-inflammatory activities of imidazo[1,2-b]pyrazole derivatives is their ability to inhibit neutrophil chemotaxis. nih.gov Neutrophils are a type of white blood cell that play a central role in the inflammatory process, and their migration to sites of inflammation is a critical step.

Specifically, 2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole derivatives have been identified as potent inhibitors of N-formylmethionyl-leucyl-phenylalanine (fMLP)-induced neutrophil chemotaxis. nih.govnih.gov fMLP is a potent chemoattractant for neutrophils. Studies have shown that these compounds can strongly inhibit the movement of neutrophils towards this chemoattractant. nih.gov Interestingly, this inhibition of chemotaxis occurs without affecting other neutrophil functions such as degranulation or the respiratory burst. nih.gov

Modulation of Protein Phosphorylation (e.g., p38MAPK, ERK1/2, AKT)

Similar to their anticancer mechanisms, the anti-inflammatory effects of imidazo[1,2-b]pyrazole derivatives are also linked to their ability to modulate protein phosphorylation within key signaling pathways. The MAPK signaling pathways, including p38MAPK and ERK1/2, are crucial regulators of inflammatory responses. nih.govnih.gov

Research has demonstrated that certain imidazo-pyrazole compounds can interfere with the phosphorylation of ERK1/2, AKT, and p38MAPK in response to inflammatory stimuli. nih.gov The structural features of these derivatives, such as the type and position of substituents on the imidazo-pyrazole scaffold, can determine their potency and selectivity in modulating the phosphorylation levels of these kinases. nih.gov For instance, some derivatives have been shown to specifically inhibit p38MAPK phosphorylation in human platelets, a cell type involved in inflammation. nih.gov The p38 and ERK1/2 pathways are known to have opposing effects on the function of dendritic cells, which are key regulators of the immune response. nih.gov

Cyclooxygenase (COX) Inhibition

Another important mechanism underlying the anti-inflammatory properties of some imidazo[1,2-b]pyrazole-related compounds is the inhibition of cyclooxygenase (COX) enzymes. nih.gov COX enzymes are responsible for the production of prostaglandins, which are key mediators of inflammation and pain. nih.gov

Several pyrazole (B372694) derivatives have been synthesized and evaluated for their ability to inhibit COX-1 and COX-2. benthamscience.comnih.gov A series of 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines, which share a similar fused heterocyclic core, were found to be selective COX-2 inhibitors. nih.gov One compound in this series exhibited a COX-2 IC50 value of 0.07 µM with a high selectivity index. nih.gov The introduction of a methylsulfonyl group on the phenyl ring and specific substitutions on the imidazo[1,2-a]pyridine (B132010) ring were shown to enhance COX-2 potency and selectivity. nih.gov Similarly, certain pyrazole-pyridazine hybrids have demonstrated potent and selective COX-2 inhibitory activity, with some compounds showing greater activity than the well-known COX-2 inhibitor celecoxib. rsc.org

COX-2 Inhibitory Activity of Imidazo[1,2-a]pyridine Derivatives
CompoundCOX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
5n0.07508.6 nih.gov

Antimicrobial and Antiviral Activities of 2-Phenyl-1H-imidazo[1,2-b]pyrazole Derivatives

The emergence of drug-resistant microbial and viral strains necessitates the development of novel therapeutic agents. Derivatives of the this compound scaffold have been investigated for their potential to address this need, demonstrating a range of antibacterial, antifungal, and antiviral properties.

Antibacterial Efficacy

The antibacterial potential of pyrazole derivatives, including those with the imidazo[1,2-b]pyrazole core, has been a subject of significant research. These compounds have shown activity against both Gram-positive and Gram-negative bacteria by targeting various metabolic pathways. nih.gov Fused pyrazole derivatives, for instance, have demonstrated potent growth inhibition of Staphylococcus aureus strains, including methicillin-resistant S. aureus (MRSA), with some compounds exhibiting minimum inhibitory concentration (MIC) values as low as 0.71 μg/ml. nih.gov

Imidazo-pyridine substituted pyrazole derivatives have emerged as potent broad-spectrum antibacterial agents, showing efficacy against two Gram-positive and four Gram-negative bacterial strains, with minimum bactericidal concentration (MBC) values often below 1 μg/ml. nih.gov The mechanism of action for some pyrazole derivatives is believed to involve the inhibition of DNA gyrase, a crucial enzyme for bacterial replication. nih.gov

Research into a series of 2-pyrazolines and their derivatives revealed that these compounds possess moderate activity against a panel of bacteria. turkjps.orgresearchgate.net For example, certain derivatives exhibited the highest antibacterial activity against S. aureus, with MIC values of 64 µg/mL. turkjps.org Another study highlighted pyrazoline-clubbed pyrazole derivatives as moderate growth inhibitors of S. aureus and E. coli. nih.gov

Table 1: Antibacterial Activity of Selected Pyrazole Derivatives

Compound Type Bacterial Strain Activity (MIC/MBC) Reference
Fused-pyrazole derivatives S. aureus MIC as low as 0.71 μg/ml nih.gov
Imidazo-pyridine substituted pyrazole derivatives Gram-positive & Gram-negative bacteria MBC <1 μg/ml (except for MRSA) nih.gov
2-Pyrazoline derivatives S. aureus MIC of 64 µg/mL turkjps.org
Pyrazoline-clubbed pyrazole derivatives S. aureus, E. coli Moderate growth inhibitors nih.gov

Antifungal Spectrum

The antifungal activity of imidazo[1,2-b]pyrazole derivatives is also a promising area of investigation. The design of many of these compounds is based on azole antifungals, which are known to inhibit lanosterol (B1674476) 14α-demethylase (CYP51), a key enzyme in fungal ergosterol (B1671047) biosynthesis. researchgate.net

A series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives, structurally related to ketoconazole, were evaluated for their antifungal activity. One compound from this series demonstrated potent activity against various Candida species, including Candida albicans, Candida krusei, Candida parapsilosis, and Candida tropicalis, with MIC values ranging from 0.08 to 0.27 μg/mL. researchgate.net

Further studies on pyrazoline derivatives showed moderate antifungal activity against C. albicans. turkjps.org For instance, one compound was identified as the most active against C. albicans, with a MIC value of 64 µg/mL. turkjps.org The synthesis and evaluation of new pyrazoles and fused pyrazolo[3,4-d]-pyrimidines have also been conducted to explore their antifungal potential. nih.gov

Table 2: Antifungal Activity of Selected Imidazole (B134444) and Pyrazole Derivatives

Compound Type Fungal Strain Activity (MIC) Reference
2-(1H-imidazol-1-yl)-1-phenylethanol derivative C. albicans, C. krusei, C. parapsilosis, C. tropicalis 0.08 - 0.27 μg/mL researchgate.net
Pyrazoline derivative C. albicans 64 µg/mL turkjps.org

Antiviral Mechanisms

Pyrazole-based scaffolds have demonstrated significant potential as antiviral agents. nih.gov A series of 4-substituted pyrazole derivatives were synthesized and evaluated for their antiviral efficacy against the Newcastle disease virus (NDV). nih.gov The study found that a hydrazone derivative and a thiazolidinedione derivative provided 100% protection against NDV, while a pyrazolopyrimidine derivative offered 95% protection. nih.gov Molecular docking studies suggested that these compounds may interact with the immune receptor TLR4 protein. nih.gov

Furthermore, hydroxyquinoline-pyrazole candidates have been investigated as antiviral agents against a range of coronaviruses, including SARS-CoV-2, MERS-CoV, and HCoV-229E. rsc.org These compounds exhibited promising antiviral activity with potent inhibition of SARS-CoV-2 at low concentrations, highlighting their potential as therapeutic candidates. rsc.org

Antioxidant Properties and Reactive Oxygen Species (ROS) Modulation

Research has indicated that certain pyrazole derivatives possess antioxidant properties and can modulate the production of reactive oxygen species (ROS). A study on 5-amino-1-(2-hydroxy-2-phenylethyl)-1H-pyrazole-4-carbohydrazide acylhydrazones demonstrated their ability to inhibit platelet aggregation and ROS production, with IC50 values in the low micromolar range. mdpi.com Specifically, one derivative exhibited dual antioxidant and anti-inflammatory activity by inhibiting ROS production in activated neutrophils. mdpi.com These pyrazole derivatives were also found to significantly reduce superoxide (B77818) anion production and lipid peroxidation. mdpi.com

Another study focusing on new pyrazole and imidazo-pyrazole compounds revealed that most of the synthesized derivatives were capable of blocking ROS production. nih.gov This activity is linked to the inhibition of p38MAPK phosphorylation, suggesting a potential mechanism for their anti-inflammatory and anticancer effects. nih.gov

Other Biological Activities

Antitubercular Activity

The imidazo[1,2-b]pyrazole scaffold has been identified as a promising starting point for the development of new antitubercular agents. nih.gov A screening of a library of imidazo-pyrazole and pyrazole derivatives revealed that many compounds could completely inhibit the growth of Mycobacterium tuberculosis. nih.gov

Further research led to the synthesis of novel 3,5-diaryl-4,5-dihydro-1H-pyrazole derivatives that were evaluated for their in vitro activity against Mycobacterium tuberculosis H37Rv. thieme-connect.com Several of these compounds showed significant antitubercular activity, with one derivative, 5-(4-chlorophenyl)-4,5-dihydro-3-p-tolylpyrazol-1-yl-(6-methylimidazo[2,1-b]thiazol-5-yl)methanone, being the most potent with a MIC value of 0.39 µg/ml. thieme-connect.com

A pyrazole derivative, NSC 18725, was found to inhibit the growth of intracellular Mycobacterium tuberculosis by inducing autophagy. The parent compound, 3,5-dimethyl-4-nitroso-1-phenyl-1H-pyrazole, displayed a MIC99 value of 0.3125 μM. nih.gov

Table 3: Antitubercular Activity of Selected Pyrazole Derivatives

Compound Type Target Activity (MIC/MIC99) Reference
Imidazo-pyrazole and pyrazole derivatives Mycobacterium tuberculosis >90% growth inhibition nih.gov
5-(4-chlorophenyl)-4,5-dihydro-3-p-tolylpyrazol-1-yl-(6-methylimidazo[2,1-b]thiazol-5-yl)methanone Mycobacterium tuberculosis H37Rv MIC of 0.39 µg/ml thieme-connect.com
3,5-dimethyl-4-nitroso-1-phenyl-1H-pyrazole (NSC 18725) Intracellular Mycobacterium tuberculosis MIC99 of 0.3125 μM nih.gov

Antileishmanial Effects

Derivatives of pyrazole and imidazole, the constituent rings of the imidazo[1,2-b]pyrazole system, have demonstrated notable activity against various Leishmania species. globalresearchonline.netresearchgate.netresearchgate.net Research into pyrazole-based compounds has shown that they can be effective against the protozoan parasite Leishmania major. nih.gov For instance, a series of pyrazole and pyrano[2,3-c]pyrazole derivatives exhibited promising antileishmanial activity, with some compounds proving to be two to three times more effective than the standard drug, Glucantime. nih.gov

One study reported on a new pyrazole derivative, 4-[2-(1-(ethylamino)-2-methylpropyl)phenyl]-3-(4-methyphenyl)-1-phenylpyrazole, which at micromolar concentrations, inhibited the in vitro multiplication of Leishmania tropica, Leishmania major, and Leishmania infantum. researchgate.net The 50% inhibitory concentration (IC50) values for this compound were only slightly higher than those of amphotericin B, a potent antileishmanial agent. researchgate.net Specifically, the IC50 values after 48 hours of growth were 0.48 µg/mL for L. tropica, 0.63 µg/mL for L. major, and 0.40 µg/mL for L. infantum. researchgate.net

Furthermore, imidazole-based compounds have also been investigated for their leishmanicidal properties. researchgate.netnih.gov Studies on imidazole-based benzo[g]phthalazine (B3188949) derivatives revealed significant in vitro activity against L. infantum and L. braziliensis, with lower toxicity to mammalian cells compared to the reference drug, meglumine (B1676163) antimoniate. researchgate.netnih.gov The mechanism of action for these compounds was linked to the inhibition of the parasite's iron superoxide dismutase (Fe-SOD) enzyme, leading to cellular damage. researchgate.netnih.gov Fused imidazole systems, such as imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrimidines, have also emerged as promising pharmacophores against Leishmania species. nih.govresearchgate.net For example, an imidazo[1,2-a]pyrimidine (B1208166) derivative was found to be roughly twice as active as the reference drug miltefosine (B1683995) against the amastigote form of L. amazonensis. nih.gov

In Vitro Antileishmanial Activity of a Pyrazole Derivative
Leishmania SpeciesIC50 Value (µg/mL) after 48hReference Compound (Amphotericin B) IC50 (µg/mL)
L. tropica0.480.23
L. major0.630.29
L. infantum0.400.24

Data derived from a study on 4-[2-(1-(ethylamino)-2-methylpropyl)phenyl]-3-(4-methyphenyl)-1-phenylpyrazole. researchgate.net

Antidepressant Potential

The pyrazole and pyrazoline nucleus is associated with a range of neurological activities, including antidepressant effects. researchgate.net Pyrazoline, a dihydro derivative of pyrazole, is a well-known scaffold in molecules designed as potential antidepressant agents that target monoamine oxidase (MAO) enzymes. nih.gov Depression is often linked to diminished levels of neurotransmitters, and MAO inhibitors can help to increase these levels. nih.gov

Nitrogen-containing heterocyclic compounds, including pyrazoline derivatives, are recognized for their pharmacological profiles as antidepressants. nih.gov Numerous 1,3,5-trisubstituted-2-pyrazoline derivatives have been identified as possessing MAO inhibitory activity, which is a key mechanism for antidepressant drugs. researchgate.net For instance, a series of 3-(2-thienyl)pyrazoline derivatives were synthesized and evaluated for antidepressant activity, with some compounds showing significant effects. researchgate.net Similarly, derivatives of imidazo[1,2-a]pyrazines have been noted for their potential antidepressant properties. tsijournals.com While direct studies on the antidepressant potential of this compound are not extensively documented, the known activities of its constituent and related heterocyclic systems suggest it as a scaffold of interest for further investigation in this therapeutic area. researchgate.netnih.govtsijournals.com

Structure-Activity Relationship (SAR) Studies on the Imidazo[1,2-b]pyrazole Scaffold

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of the imidazo[1,2-b]pyrazole core. nih.govnih.gov These studies involve systematically modifying the chemical structure to understand how different substituents and structural features influence biological activity.

Impact of Substitution Patterns on Biological Efficacy

The biological efficacy of imidazo[1,2-b]pyrazole derivatives is highly dependent on the nature and position of substituents on the fused ring system. researchgate.netnih.gov For related pyrazole derivatives with antileishmanial activity, it has been observed that the presence and location of specific substituents significantly affect their potency. nih.gov For example, in one series of pyrazole derivatives, the inclusion of a chlorine atom at the C-4 position of the pyrazole ring or on an attached phenyl ring was favorable for antileishmanial effects. nih.gov Conversely, adding a bromine atom at the 4-position of the phenyl ring diminished the activity. nih.gov

In the context of anticancer activity, SAR studies on imidazo[1,2-b]pyrazoles have provided insights into the influence of substitution patterns. researchgate.net For antitubercular agents based on the imidazo[1,2-b]pyrazole scaffold, designing and synthesizing new series with varied substituents has been a key strategy to increase potency and gather more information about SAR. nih.gov Similarly, for imidazo[1,2-b]pyridazine derivatives, which are structurally related to imidazo[1,2-b]pyrazoles, extensive SAR studies have been conducted to guide the development of new compounds with enhanced efficacy for various therapeutic targets, including protein kinases. nih.govnih.gov These studies collectively indicate that modifications at various positions of the imidazo[1,2-b]pyrazole ring system can dramatically alter the biological profile of the resulting compounds.

Impact of Phenyl Ring Substitution on Antileishmanial Activity of Pyrazole Derivatives
Compound ScaffoldSubstitutionEffect on Activity
PyrazoleUnsubstituted Phenyl Ring (P1)Active (IC50 = 35.53 µg/mL)
Pyrazole4-Bromo on Phenyl Ring (P2 vs P1)Diminished Activity
PyrazoleChloro on Phenyl Ring (P8)Favorable for Activity
Pyrano[2,3-c]pyrazole2,4-dichloro on Phenyl Ring (P12)Most Potent (IC50 = 34.79 µg/mL)

Data derived from SAR studies on pyrazole and pyrano[2,3-c]pyrazole derivatives against L. major. nih.gov

Role of Molecular Rigidity in Biological Activity

The rigidity of the fused imidazo[1,2-b]pyrazole scaffold is a key determinant of its interaction with biological targets. The planarity and conformational restriction imposed by the bicyclic structure can lead to higher binding affinity and selectivity compared to more flexible molecules.

Studies on related, but more flexible, systems provide insight into the importance of this rigidity. For example, research on 2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole derivatives, which have a partially saturated and therefore more flexible five-membered ring, showed strong inhibition of neutrophil chemotaxis. nih.gov The "dihydro" version of the scaffold introduces a degree of conformational flexibility that can influence how the molecule fits into a receptor's binding pocket.

Applications and Future Directions of the Imidazo 1,2 B Pyrazole Scaffold in Chemical Sciences

Strategic Design of Isosteric Replacements in Medicinal Chemistry

The principle of isosterism, where a functional group is replaced by another with similar steric and electronic properties, is a cornerstone of modern medicinal chemistry. This strategy is often employed to modulate the physicochemical and pharmacokinetic properties of a drug candidate, such as solubility, metabolic stability, and bioavailability, without compromising its primary biological activity.

2-Phenyl-1H-imidazo[1,2-b]pyrazole as a Bioisostere of Indole (B1671886)

The indole nucleus is a privileged scaffold found in numerous biologically active compounds and pharmaceuticals. However, its inherent low solubility and susceptibility to metabolic degradation can present challenges in drug development. researchgate.netresearcher.life In the quest for suitable replacements, the this compound scaffold has been identified as a promising non-classical isostere of indole. researchgate.netresearcher.life The structural resemblance and comparable electronic distribution between the two ring systems allow the imidazo[1,2-b]pyrazole core to mimic the indole moiety in its interactions with biological targets. researchgate.net

A notable example of this bioisosteric replacement is the development of an analogue of pruvanserin (B1233070), a selective 5-HT2A serotonin (B10506) receptor antagonist that was discontinued (B1498344) in clinical trials. researchgate.netresearcher.life By substituting the indole ring of pruvanserin with a this compound moiety, researchers aimed to enhance the drug's physicochemical properties. researchgate.netresearcher.life

Influence of Isosteric Substitution on Biological Performance

The strategic replacement of the indole ring in pruvanserin with the this compound scaffold resulted in a significant improvement in the compound's aqueous solubility. researchgate.netrsc.org This enhancement is attributed to a decrease in the lipophilicity of the molecule, as indicated by a lower log D value for the imidazo[1,2-b]pyrazole analogue compared to the original drug. researchgate.netrsc.org Improved aqueous solubility is a highly desirable characteristic in drug candidates as it can lead to better absorption and bioavailability. researchgate.net

Table 1: Physicochemical Properties of Pruvanserin and its this compound Isostere

Compound Log D (pH 7.4) Aqueous Solubility (µg/mL)
Pruvanserin 2.8 < 1
This compound Isostere 1.9 15

Data sourced from Schwärzer et al., 2021. researchgate.netrsc.org

This successful application underscores the potential of the this compound scaffold as a valuable tool in medicinal chemistry for overcoming the limitations associated with the indole nucleus. researchgate.net Further exploration of this isosteric replacement in other indole-containing drug molecules could lead to the development of new therapeutic agents with improved pharmacokinetic profiles. researchgate.net

Development of Functional Materials and Dyes

The unique electronic structure of the imidazo[1,2-b]pyrazole scaffold also makes it an attractive building block for the synthesis of functional organic materials, particularly push-pull dyes. These dyes, characterized by an electron-donating group and an electron-accepting group connected by a π-conjugated system, exhibit intramolecular charge transfer (ICT) upon photoexcitation, leading to interesting photophysical properties.

Synthesis of Push-Pull Dyes Derived from Imidazo[1,2-b]pyrazoles

A novel synthetic route to push-pull dyes involves the fragmentation of the pyrazole (B372694) ring within the 1H-imidazo[1,2-b]pyrazole scaffold. researchgate.netresearchgate.net This process gives rise to dyes featuring a proaromatic (1,3-dihydro-2H-imidazol-2-ylidene)malononitrile core, which acts as the electron-accepting part of the push-pull system. researchgate.net The synthesis is achieved through selective functionalization of the imidazo[1,2-b]pyrazole skeleton, demonstrating the versatility of this scaffold in constructing complex organic molecules. researchgate.net

Photophysical Properties and Applications in Material Science

The push-pull dyes derived from the fragmentation of the imidazo[1,2-b]pyrazole ring system exhibit distinct photophysical properties. The intramolecular charge transfer from the donor to the acceptor moiety results in strong absorption in the visible region of the electromagnetic spectrum. researchgate.net For instance, the UV/vis spectrum of a push-pull dye of this type shows a significant absorption band, indicative of its potential for applications in light-harvesting and sensing. researchgate.net The photoluminescence spectra of these dyes are also of interest for the development of fluorescent probes and organic light-emitting diodes (OLEDs). nih.gov

Table 2: Photophysical Properties of a Push-Pull Dye Derived from Imidazo[1,2-b]pyrazole Fragmentation

Property Value
Maximum Absorption (λmax) ~400 nm
Emission Visible region

Data interpretation from the UV/vis and PL spectra presented by Schwärzer et al., 2021. researchgate.net

The tunability of the electronic properties of these dyes, by modifying the donor and acceptor groups, opens up possibilities for creating materials with tailored optical and electronic characteristics for various applications in material science.

Exploration in Agrochemical and Related Fields

The search for new and effective agrochemicals with novel modes of action is a continuous effort to address the challenges of pest resistance and environmental safety. The imidazo[1,2-b]pyrazole scaffold has recently been explored for its potential in this arena.

Research has shown that derivatives of the related benzo researcher.lifersc.orgimidazo[1,2-b]pyrazole scaffold exhibit insecticidal activity. researcher.lifebohrium.comnih.gov In a study employing a ring-closure scaffold hopping strategy from the known insecticide fipronil, novel benzo researcher.lifersc.orgimidazo[1,2-b]pyrazole compounds were synthesized and evaluated for their insecticidal properties. bohrium.com One of the optimized compounds, designated as A14, demonstrated notable activity against the diamondback moth (Plutella xylostella), a significant agricultural pest. researcher.lifebohrium.comnih.gov

Prospects for Novel Synthetic Methodologies

The development of efficient and sustainable synthetic methods is crucial for exploring the full potential of the imidazo[1,2-b]pyrazole scaffold. While several methods exist, future research is focused on creating more versatile, atom-economical, and environmentally friendly strategies.

One of the most prominent and facile methods for constructing the imidazo[1,2-b]pyrazole framework is the Groebke-Blackburn-Bienaymé three-component reaction (GBB-3CR). researchgate.net This one-pot reaction utilizes 3-aminopyrazoles, aldehydes, and isocyanides in the presence of a Brønsted or Lewis acid catalyst to produce highly functionalized imidazo[1,2-b]pyrazoles. researchgate.netbeilstein-journals.org Researchers have aimed to create a streamlined and rapid green synthetic route using this method, employing a sequential one-pot protocol with four components: hydrazine (B178648) hydrate, ethoxymethylene-substituted malononitrile (B47326) or ethyl cyanoacetate (B8463686) derivatives, isocyanides, and aldehydes. beilstein-journals.orgnih.gov The GBB reaction is noted for its efficiency in assembling imidazo[1,2-a]-heterocycles. researchgate.net

Future synthetic methodologies are likely to focus on several key areas:

Catalyst Development : The exploration of novel catalysts is a significant avenue. This includes the development of green catalysts, such as etidronic acid, and biocatalysts like Bovine Serum Albumin (BSA), which can facilitate reactions under mild and environmentally benign conditions. researchgate.net Basic ionic liquids have also been successfully used to catalyze the synthesis of related fused pyrazole systems. chemrevlett.com

Microwave-Assisted Synthesis : The use of microwave irradiation has already been shown to accelerate the formation of the imidazo[1,2-b]pyrazole core, often reducing reaction times from hours to minutes. nih.gov Further exploration of microwave-assisted organic synthesis (MAOS) can lead to higher yields and cleaner reaction profiles for a wider range of derivatives.

Flow Chemistry : Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. Adapting existing multi-component reactions, like the GBB-3CR, to flow chemistry setups could enable the large-scale and on-demand production of imidazo[1,2-b]pyrazole libraries for high-throughput screening.

Selective Functionalization : Developing methods for the precise and regioselective functionalization of the pre-formed imidazo[1,2-b]pyrazole scaffold is critical for structure-activity relationship (SAR) studies. Recent advances have demonstrated the use of a Br/Mg-exchange and regioselective magnesiation and zincation techniques to selectively introduce substituents at various positions on the ring system. rsc.orgrsc.org This allows for the targeted synthesis of derivatives with tailored properties. For example, a cyano-substituted 1H-imidazo[1,2-b]pyrazole can be selectively metalated and reacted with various electrophiles to yield a range of 3-substituted derivatives. rsc.org

Domino and Tandem Reactions : Designing novel domino or tandem reaction sequences that form multiple bonds in a single operation can significantly improve synthetic efficiency. An example is the domino aza-Michael-cyclization-dehydration sequence used for synthesizing related pyrazolo[3,4-b]pyridines, a strategy that could be adapted for the imidazo[1,2-b]pyrazole system. nih.gov

A summary of key synthetic approaches is presented in the table below.

Synthetic Method Key Reactants Catalyst/Conditions Advantages Reference
Groebke-Blackburn-Bienaymé (GBB) 3-Component Reaction5-Aminopyrazoles, Aldehydes, IsocyanidesLewis or Brønsted acids (5–30 mol %), ambient to 140 °COne-pot, high efficiency, rapid construction of libraries researchgate.netbeilstein-journals.orgnih.gov
Sequential One-Pot ProtocolHydrazine hydrate, Ethoxymethylene compounds, Aldehydes, IsocyanidesMicrowave-assisted, HClO4 catalystGreen chemistry approach, operational simplicity beilstein-journals.orgnih.gov
Dehydration/Cyclization4-carboxyethyl-5-amino-pyrazoles or 5-amino-1-(2-hydroxy-2-phenylethyl)-1H-pyrazole-4-carboxamideConcentrated Sulfuric AcidAccess to specific derivatives like 2,3-dihydro-1H-imidazo[1,2-b]pyrazoles nih.govnih.gov
Selective FunctionalizationSEM-protected or bromo-substituted 1H-imidazo[1,2-b]pyrazolesTMP-bases (e.g., TMPMgCl·LiCl), i-PrMgCl·LiClRegioselective introduction of functional groups rsc.orgrsc.org

Future Research Avenues in Bioactive Imidazo[1,2-b]pyrazole Compound Discovery

The imidazo[1,2-b]pyrazole scaffold has been described as possessing noteworthy anticancer, anti-inflammatory, antiviral, and antidiabetic properties. researchgate.netbeilstein-journals.orgnih.gov The biological potential is strongly influenced by the substitution pattern on the heterocyclic core. beilstein-journals.org Future research is poised to build upon these findings to discover novel and potent therapeutic agents.

Key future research directions include:

Target-Oriented Drug Design : Many early discoveries were based on phenotypic screening. Future efforts will increasingly focus on designing compounds that modulate specific biological targets. For instance, derivatives of 2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole have been identified as potent inhibitors of fMLP-induced neutrophil chemotaxis, suggesting a role in treating inflammatory disorders. nih.gov Further research could focus on designing inhibitors for specific kinases involved in inflammatory pathways, such as p38 MAP kinase, where some imidazo-pyrazoles have already shown promising activity. nih.gov

Anti-Angiogenic Agents : Certain imidazo-pyrazole derivatives have been found to inhibit angiogenesis by interfering with signaling pathways like p38MAPK and PI3K in endothelial cells. nih.gov This opens a promising avenue for developing new anticancer therapies, as angiogenesis is a critical process in tumor growth and metastasis. Future work will involve synthesizing and testing new analogues to optimize this anti-angiogenic activity.

Enzyme Inhibition : A new series of imidazo[1,2-b]pyrazole derivatives demonstrated significant in vitro α-glucosidase inhibitory activity, with some compounds being much more potent than the standard drug acarbose. nih.gov This highlights the potential of this scaffold in developing new treatments for diabetes. Future studies could explore the inhibition of other enzymes relevant to metabolic diseases or cancer.

Scaffold Hopping and Isosteric Replacement : The 1H-imidazo[1,2-b]pyrazole scaffold has been proposed as a non-classical isostere of the indole ring system. rsc.orgrsc.org Indole is a common motif in many drugs, but it can suffer from poor solubility and metabolic instability. Replacing the indole ring with an imidazo[1,2-b]pyrazole core, as demonstrated with an analogue of the drug pruvanserin, can lead to significantly improved aqueous solubility. rsc.orgrsc.org This strategy of "scaffold hopping" can be applied to other known indole-containing drugs to develop new chemical entities with improved pharmacokinetic properties.

Development of Glycohybrids : The incorporation of carbohydrate moieties into the imidazo[1,2-b]pyrazole scaffold is an emerging area. researchgate.net This approach aims to create novel glycohybrid molecules that combine the biological recognition properties of carbohydrates with the pharmacological activity of the heterocyclic core. Early results have shown that such hybrids can possess submicromolar anticancer activity, paving the way for the development of new classes of chemotherapeutic agents. researchgate.net

The diverse biological activities of the imidazo[1,2-b]pyrazole scaffold are summarized in the table below.

Biological Activity Specific Target/Pathway Compound Type Potential Application Reference
Anti-inflammatoryInhibition of fMLP-induced neutrophil chemotaxis2-Phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole derivativesAutoimmune and inflammatory disorders nih.gov
Anti-cancer / Anti-angiogenicInhibition of p38MAPK and PI3K signaling, ROS productionImidazo-pyrazole derivativesCancer nih.gov
Antidiabeticα-Glucosidase inhibitionImidazo[1,2-b]pyrazole derivativesDiabetes Mellitus nih.gov
AnticancerCytotoxicity against various cancer cell linesImidazo[1,2-b]pyrazole glycohybridsCancer researchgate.net
Serotonin Receptor AntagonismIsosteric replacement of indole in known drugs (e.g., Pruvanserin)1H-imidazo[1,2-b]pyrazole isosteresCNS disorders (e.g., Insomnia) rsc.orgrsc.org

Q & A

Basic Question

  • NMR spectroscopy : ¹H/¹³C assignments resolve regiochemistry; ¹H-¹⁵N HMBC confirms NH positions .
  • HPLC-MS : Purity assessment (>95%) and molecular ion verification.

Advanced Question How does X-ray crystallography address structural ambiguities? Crystal packing analysis (e.g., π–π interactions at 3.64 Å) validates planar conformations and substituent orientations . Hydrogen-bonding networks (e.g., O–H⋯N) further stabilize tautomeric forms .

Why are imidazo[1,2-b]pyrazoles considered bioisosteres of indoles, and what design principles apply?

Advanced Question
The scaffold mimics indole’s π-electron density and hydrogen-bonding capacity but offers:

  • Improved solubility : Lower logD enhances bioavailability (e.g., pruvanserin isostere solubility: >200 μM vs. <50 μM for indole) .
  • Metabolic stability : Reduced CYP450 oxidation due to electron-deficient pyrazole ring .
    Design principles:
  • Core rigidity : Maintain planar geometry for target binding.
  • Polar substituents : Carboxylates or sulfonamides at position 7 balance lipophilicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.